An In-depth Technical Guide to 2'-Deoxycytidine-¹³C₉,¹⁵N₃: Chemical Properties and Synthesis
An In-depth Technical Guide to 2'-Deoxycytidine-¹³C₉,¹⁵N₃: Chemical Properties and Synthesis
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2'-Deoxycytidine-¹³C₉,¹⁵N₃, a critical isotopically labeled nucleoside for advanced research applications. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, outlines a common synthetic application, and presents relevant experimental protocols.
Chemical Properties
2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a stable, isotopically labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). In this labeled form, all nine carbon atoms are replaced with the carbon-13 (¹³C) isotope, and all three nitrogen atoms are replaced with the nitrogen-15 (B135050) (¹⁵N) isotope. This labeling provides a distinct mass shift and makes it an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based studies.
The key chemical properties of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and its common derivatives are summarized in the table below. Data for the unlabeled analogue is provided for comparison.
| Property | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ 5'-monophosphate (disodium salt) | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ 5'-triphosphate (free acid) | Unlabeled 2'-Deoxycytidine |
| Molecular Formula | ¹³C₉H₁₃¹⁵N₃O₄[1] | ¹³C₉H₁₂¹⁵N₃Na₂O₇P[2][3] | ¹³C₉H₁₆¹⁵N₃O₁₃P₃[4] | C₉H₁₃N₃O₄[1][5][6] |
| Molecular Weight | 239.33 g/mol [1] | 363.08 g/mol [2][3] | 479.07 g/mol [4] | 227.2 g/mol [6][7] |
| Appearance | Solid | Solid[2] | Supplied as a solution in H₂O with Tris HCl buffer[4] | White powder[7] |
| Melting Point | Not specified; approx. 207-210 °C (unlabeled)[7] | Not specified | Not applicable (solution) | 207 - 210 °C[7] |
| Solubility (in water) | Not specified; >870 mg/mL (unlabeled)[7] | Soluble (supplied as a 100 mM solution)[3] | Soluble (supplied as a 100 mM solution)[4] | 870 mg/mL[7] |
| Storage Temperature | Refrigerated (+2°C to +8°C), desiccated, protected from light[5] | -20°C[2] | -20°C[4] | -20°C[6] |
| Isotopic Purity | Not specified | ≥98 atom %[2][3] | 98 atom % ¹³C, 98 atom % ¹⁵N[4] | Not applicable |
| Chemical Purity | Not specified | ≥95% (CP)[2][3] | 90% (CP)[4] | ≥98%[6] |
Synthesis of 2'-Deoxycytidine-¹³C₉,¹⁵N₃
Detailed, publicly available chemical synthesis protocols for 2'-Deoxycytidine-¹³C₉,¹⁵N₃ are scarce, as the production of such highly labeled compounds is a complex, multi-step process typically performed by specialized commercial vendors. The general approach involves starting with simple, isotopically labeled precursors (e.g., ¹³C-glucose and ¹⁵N-ammonium salts) and employing a combination of microbial fermentation and chemical synthesis to build the labeled nucleoside.
While the de novo synthesis of the labeled nucleoside is proprietary, its application in the enzymatic synthesis of labeled DNA is well-documented and represents its primary use in research. The triphosphate form, dCTP-¹³C₉,¹⁵N₃, serves as a substrate for DNA polymerases to construct DNA strands that are uniformly labeled with ¹³C and ¹⁵N.
The following diagram illustrates the general workflow for the enzymatic synthesis of uniformly labeled DNA for use in applications like NMR spectroscopy.
Experimental Protocol: Enzymatic Synthesis of Uniformly ¹³C, ¹⁵N-Labeled DNA
This protocol is a representative method for producing uniformly ¹³C, ¹⁵N-labeled DNA oligonucleotides for structural studies by NMR, adapted from established procedures. This method utilizes the labeled deoxynucleoside triphosphate, 2'-Deoxycytidine-¹³C₉,¹⁵N₃ 5'-triphosphate, in conjunction with other labeled dNTPs.
Objective: To synthesize milligram quantities of a specific DNA oligonucleotide sequence with uniform ¹³C and ¹⁵N labeling for NMR analysis.
Materials:
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Uniformly ¹³C, ¹⁵N-labeled dNTPs (dATP, dGTP, dTTP, and dCTP-¹³C₉,¹⁵N₃)
-
Unlabeled DNA template strand
-
Unlabeled DNA primer strand
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Taq DNA Polymerase
-
10x ThermoPol Reaction Buffer (or equivalent)
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Nuclease-free water
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Mineral oil
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Equipment for PCR (thermocycler), HPLC purification, and sample concentration.
Methodology:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following reagents on ice:
-
10x Reaction Buffer: 1.0 mL
-
Unlabeled DNA Template (100 µM): 1.0 mL
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Unlabeled DNA Primer (100 µM): 1.0 mL
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Labeled dNTP mix (25 mM each): 1.6 mL
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Nuclease-free water: 5.3 mL
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Taq DNA Polymerase (5 units/µL): 100 µL
-
-
The total reaction volume is 10.0 mL.
-
Overlay the reaction mixture with mineral oil to prevent evaporation.
-
-
PCR Amplification:
-
Place the reaction tube in a thermocycler programmed with the following cycles:
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Initial Denaturation: 95°C for 5 minutes.
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30-35 Cycles:
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Denaturation: 95°C for 1 minute.
-
Annealing: 55°C (adjust based on primer Tₘ) for 1 minute.
-
Extension: 72°C for 1.5 minutes.
-
-
Final Extension: 72°C for 10 minutes.
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Hold: 4°C.
-
-
-
Purification of Labeled DNA:
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Following amplification, the desired labeled DNA product must be separated from the unlabeled template and primer, and unincorporated dNTPs.
-
Denaturing anion-exchange HPLC is a highly effective method for this purification.
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The crude PCR product is injected onto an appropriate anion-exchange column.
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A salt gradient (e.g., NaCl or LiClO₄ in a buffered mobile phase) is used to elute the DNA, separating the strands based on length and charge.
-
Fractions corresponding to the full-length, labeled DNA product are collected.
-
-
Desalting and Sample Preparation:
-
The purified, labeled DNA fractions are desalted using dialysis or a suitable size-exclusion column.
-
The desalted DNA is then lyophilized to a powder.
-
For NMR studies, the lyophilized DNA is re-dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0).
-
This protocol results in a high yield of purified, uniformly ¹³C, ¹⁵N-labeled DNA suitable for advanced heteronuclear NMR experiments to determine its three-dimensional structure and dynamics.
Biological Role and Applications
2'-Deoxycytidine is a fundamental component of DNA. In biological systems, it is phosphorylated to form deoxycytidine monophosphate (dCMP), diphosphate (B83284) (dCDP), and triphosphate (dCTP). dCTP is the precursor that is directly incorporated into a growing DNA strand by DNA polymerases during DNA replication and repair.
The following diagram illustrates the phosphorylation pathway of 2'-deoxycytidine and its subsequent incorporation into DNA.
The primary application of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is in the field of structural biology. By incorporating this and other labeled nucleosides into DNA (or RNA), researchers can utilize multi-dimensional NMR techniques to:
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Determine the high-resolution three-dimensional structure of nucleic acids.
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Study the dynamics of DNA and RNA molecules.
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Investigate the interactions between nucleic acids and other molecules, such as proteins and small molecule drugs.
These studies are crucial for understanding fundamental biological processes and for the rational design of new therapeutic agents.
References
- 1. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.ca [promega.ca]
- 7. researchgate.net [researchgate.net]
